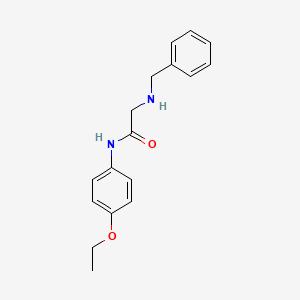

2-(benzylamino)-N-(4-ethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(benzylamino)-N-(4-ethoxyphenyl)acetamide” is an organic compound containing a benzylamino group and an ethoxyphenyl group attached to an acetamide core .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzylamino group, the ethoxyphenyl group, and the acetamide core. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the acetamide core. The benzylamino and ethoxyphenyl groups are likely to influence the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzylamino and ethoxyphenyl groups. These groups could potentially participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzylamino and ethoxyphenyl groups could affect its solubility, stability, and reactivity .Scientific Research Applications

Photocatalytic Degradation Studies

Photocatalytic degradation research focuses on the breakdown of acetaminophen, a compound structurally similar to 2-(benzylamino)-N-(4-ethoxyphenyl)acetamide, under various conditions. One study investigated the degradation of acetaminophen using TiO2 nanoparticles under UV and sunlight irradiation, highlighting the efficiency of photocatalytic processes in removing contaminants from water sources and their potential environmental impacts (Jallouli et al., 2017).

Soil Adsorption and Mobility

Research on the adsorption, mobility, and efficacy of herbicides such as alachlor and metolachlor in soil provides insights into environmental chemistry and pollution control. These studies explore how chemical properties like organic matter content and clay content affect the environmental behavior of acetamide derivatives, contributing to our understanding of their environmental fate and potential risks (Peter & Weber, 1985).

Biological Activity and Pharmacology

On the pharmacological front, research has been conducted on the synthesis, characterization, and biological evaluation of various N-aryl amino-4-acetamido-2-ethoxy benzamides. These compounds have been screened for antimicrobial activity, providing valuable information for drug discovery and the development of new therapeutics (Padaliya & Parsania, 2015).

Synthetic Methodologies

In the realm of organic synthesis, studies have developed efficient methodologies for the benzylation of 1,3-dicarbonyl compounds, demonstrating the versatility of acetamide derivatives in synthesizing pharmaceutically relevant compounds. Such research underpins the development of new synthetic routes in medicinal chemistry (Kischel et al., 2007).

Environmental Degradation and Transformation

The environmental degradation and transformation of acetaminophen in soil highlight the ecological aspects of acetamide derivatives. Studies show how these compounds break down in natural settings, forming various intermediates with potential biological activity. This research is crucial for assessing the environmental impact of pharmaceuticals and similar compounds (Li, Ye, & Gan, 2014).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(benzylamino)-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-2-21-16-10-8-15(9-11-16)19-17(20)13-18-12-14-6-4-3-5-7-14/h3-11,18H,2,12-13H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOBGEUNAVPOGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CNCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B2981425.png)

![N-(2,4-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2981427.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2981428.png)

![N-cyclohexyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2981435.png)

![Benzyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2981438.png)

![Propan-2-yl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2981440.png)

![N-[3-[2-acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2981444.png)